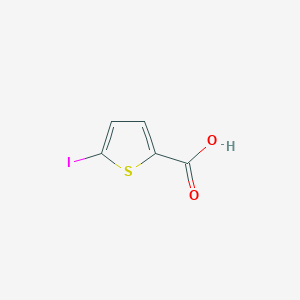

5-Iodothiophene-2-carboxylic acid

Descripción

Contextualization within Thiophene (B33073) Carboxylic Acid Chemistry

Thiophene-2-carboxylic acid and its derivatives are a well-established class of compounds in organic chemistry. nih.govrsc.org The parent compound, thiophene-2-carboxylic acid, is a white solid that can be prepared through the oxidation of 2-acetylthiophene. nih.gov Thiophene carboxylic acids are recognized as important substrates in a variety of chemical transformations, including coupling reactions and olefinations. nih.gov The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the thiophene ring itself can undergo electrophilic substitution and metalation reactions. nih.govnih.gov The reactivity of the thiophene ring is greater than that of benzene (B151609) in electrophilic substitutions due to the electron-donating effect of the sulfur atom. nih.govmdpi.com

Significance of Halogenated Thiophenes in Synthetic Chemistry and Material Science

The introduction of a halogen atom onto the thiophene ring dramatically expands its synthetic utility and influences its physical properties. nih.gov Halogenated thiophenes are crucial intermediates in organic synthesis, serving as precursors for more complex molecules through cross-coupling reactions. nih.gov The carbon-halogen bond, particularly the carbon-iodine bond, is a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govnih.gov For example, halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for a new family of 1,2,4-triazole (B32235) insecticides. nih.govresearchgate.net

In the realm of material science, halogenated thiophenes are integral to the development of functional organic materials. nih.govelsevierpure.com They are used in the creation of polymers and materials with applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). elsevierpure.com The presence of halogens can influence the electronic properties, morphology, and solid-state packing of these materials. nih.govnih.gov For instance, halogenated thiophenes have been employed as solvent additives to control the morphology and enhance the efficiency of organic solar cells. nih.gov Furthermore, the ability of iodine atoms to participate in halogen bonding is a powerful tool for directing the self-assembly of molecules into well-ordered supramolecular structures, a key aspect of crystal engineering and the "bottom-up" fabrication of nanomaterials. nih.govcymitquimica.com

Overview of Research Directions on 5-Iodothiophene-2-carboxylic Acid

Research involving this compound and its close analogs is primarily focused on its role as a versatile building block for the construction of more complex and functional molecules. The dual functionality of the carboxylic acid group and the reactive iodine atom makes it a valuable synthon.

One major research direction is its use in synthetic chemistry to create novel organic compounds. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the iodo-substituent provides a site for metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings. nih.govnih.gov This allows for the introduction of a wide variety of substituents at the 5-position of the thiophene ring, leading to the synthesis of highly functionalized thiophene derivatives with potential applications in medicinal chemistry and agrochemistry. nih.govnih.gov

In material science , this compound serves as a precursor for π-conjugated oligomers and polymers. acs.org These materials are investigated for their electronic and optical properties, with potential applications in organic electronics. The iodine atom can be used to tune the electronic energy levels of the resulting materials and to facilitate the synthesis of extended conjugated systems. cymitquimica.com A significant area of research is the use of iodinated thiophene derivatives in supramolecular chemistry . The iodine atom can act as a halogen bond donor, directing the assembly of molecules into specific architectures in the solid state. nih.gov This control over molecular packing is crucial for optimizing the performance of organic electronic devices. rsc.orgnih.gov The self-assembly of thiophene-based molecules into nanostructured materials like microfibers with fluorescent and conductive properties is an active area of investigation. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-iodothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCXDWXNOLVWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503481 | |

| Record name | 5-Iodothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60166-85-0 | |

| Record name | 5-Iodo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Iodothiophene 2 Carboxylic Acid

Direct Iodination Strategies for Thiophene-2-carboxylic Acid Derivatives

Direct iodination of the thiophene (B33073) ring, specifically at the 5-position of thiophene-2-carboxylic acid and its derivatives, represents a straightforward approach to obtaining the target molecule. This method relies on the electrophilic substitution of a hydrogen atom with an iodine atom. The reactivity of the thiophene ring and the choice of iodinating agent and reaction conditions are crucial for achieving high selectivity and yield.

One effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, activated by a catalytic amount of an acid such as p-toluenesulfonic acid in a solvent like ethanol (B145695). This system has been reported to provide pure iodinated thiophene derivatives, often without the need for extensive purification researchgate.netcore.ac.ukcore.ac.uk. The acidic catalyst enhances the electrophilicity of the iodine species, facilitating the substitution on the electron-rich thiophene ring. For less reactive or deactivated aromatic systems, a combination of NIS and a stronger acid, such as sulfuric acid, can be employed to drive the iodination to completion researchgate.net.

Another approach to direct iodination utilizes a combination of iodine and a strong oxidizing agent, such as periodic acid (HIO₃) or iodic acid. These reagents work in concert to generate a highly electrophilic iodine species in situ, which then reacts with the thiophene substrate.

The table below summarizes various direct iodination methods applicable to thiophene derivatives.

| Starting Material | Iodinating Agent/System | Solvent | Key Conditions | Outcome | Reference |

| Thiophene Derivatives | N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid | Ethanol | Stirring overnight at 60°C | Formation of iodinated product | researchgate.net |

| Deactivated Aromatics | N-Iodosuccinimide (NIS) / Sulfuric Acid | - | 0 to 20°C | Successful iodination | researchgate.net |

| Thiophene-2-carboxylic acid derivatives | Iodine (I₂) / Periodic Acid (HIO₃) | Acetic Acid/Water | Heating | Iodination of the aromatic ring | google.com |

It is important to note that the regioselectivity of the iodination is highly dependent on the directing effects of the substituents on the thiophene ring. For thiophene-2-carboxylic acid, the carboxylic acid group is a deactivating group, but it directs incoming electrophiles to the 5-position, thus favoring the formation of 5-iodothiophene-2-carboxylic acid.

Palladium-Catalyzed Carbonylation Approaches for Iodothiophenes

Palladium-catalyzed carbonylation reactions offer a powerful tool for the introduction of a carboxylic acid group onto an aromatic or heteroaromatic ring. This methodology is particularly relevant for the synthesis of this compound from a diiodothiophene precursor, such as 2,5-diiodothiophene (B186504). The general principle involves the oxidative addition of an aryl iodide to a palladium(0) complex, followed by the insertion of carbon monoxide (CO) and subsequent nucleophilic attack to generate the carboxylic acid derivative.

While specific examples detailing the selective monocarbonylation of 2,5-diiodothiophene to yield this compound are not extensively documented in the reviewed literature, the fundamental principles of palladium-catalyzed carbonylation are well-established for a variety of substrates, including other iodo-substituted heterocycles. nih.govnih.gov

Aminocarbonylation and Hydroxycarbonylation Pathways

Two key variations of palladium-catalyzed carbonylation are aminocarbonylation and hydroxycarbonylation.

Aminocarbonylation involves the use of an amine as the nucleophile, leading to the formation of an amide. This can be a useful strategy for creating derivatives of this compound. The general reaction scheme would involve the palladium-catalyzed reaction of 2,5-diiodothiophene with carbon monoxide and an amine.

Hydroxycarbonylation , on the other hand, utilizes water as the nucleophile to directly produce a carboxylic acid. This pathway is of particular interest for the direct synthesis of this compound from 2,5-diiodothiophene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The selective monohydroxycarbonylation of 2,5-diiodothiophene would be a key challenge in this approach, requiring careful control of reaction conditions to prevent dicarbonylation.

While the direct application of these pathways to the synthesis of this compound from 2,5-diiodothiophene is not explicitly detailed in the surveyed literature, the successful carbonylation of other aryl iodides suggests the feasibility of this approach. rsc.orguniversiteitleiden.nl

Ring Closure Reactions for Substituted Thiophene Carboxylic Acids

Ring closure reactions provide a convergent approach to the synthesis of the thiophene ring itself, with the desired substituents incorporated during the cyclization process.

Fiesselmann Reaction-Based Synthesis

The Fiesselmann thiophene synthesis is a well-known name reaction in organic chemistry that allows for the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgresearchgate.netyoutube.com The reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.

The established mechanism of the Fiesselmann reaction consistently leads to a 3-hydroxy-substituted thiophene ring. The direct synthesis of this compound via a standard Fiesselmann reaction is therefore not a feasible route. However, it is conceivable that a modified approach using appropriately substituted starting materials could potentially lead to the desired product. For instance, the use of an iodinated α,β-acetylenic ester in a Fiesselmann-type reaction could theoretically introduce an iodine atom into the thiophene ring, although such a specific application for the synthesis of this compound is not prominently described in the chemical literature.

Derivatization from Precursors

The synthesis of this compound can also be achieved through the chemical modification of a pre-existing thiophene ring that already bears the carboxylic acid group or a precursor to it.

Utilizing 5-(Trimethylsilyl)thiophene-2-carboxylic acid as an Intermediate

A potential synthetic route to this compound involves the use of 5-(trimethylsilyl)thiophene-2-carboxylic acid as a key intermediate. The trimethylsilyl (B98337) group can act as a placeholder, which can later be replaced by an iodine atom through an iododesilylation reaction.

This strategy would typically involve the initial synthesis of 5-(trimethylsilyl)thiophene-2-carboxylic acid, followed by treatment with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The carbon-silicon bond is susceptible to cleavage by electrophiles, leading to the regioselective introduction of the iodine atom at the 5-position. However, specific and detailed experimental procedures for the iododesilylation of 5-(trimethylsilyl)thiophene-2-carboxylic acid to yield this compound are not extensively reported in the surveyed scientific literature.

Functionalization of Thiophene Rings with Carboxyl Groups

The introduction of a carboxyl group onto a thiophene ring is a critical transformation. Traditional methods for the carboxylation of electron-rich heteroarenes often require strong organic bases to achieve the necessary C-H deprotonation. researchgate.net More recent and advanced methodologies focus on the direct carboxylation of the thiophene C-H bond with carbon dioxide (CO2), which is advantageous from both a step- and atom-economy perspective. researchgate.net

One such method involves the direct carboxylation of thiophene with CO2 in a solvent-free medium containing carbonate and carboxylate salts. mdpi.com This base-mediated system can cleave the weakly acidic C-H bond without the need for other limiting reagents. mdpi.com Research has shown that the combination of a carbonate and a simple carboxylate exhibits a synergistic effect in this reaction. mdpi.com The yield of the product varies with different carboxylate salts; cesium pivalate (B1233124) has been identified as a highly suitable base additive. mdpi.com The mechanism involves an initial proton abstraction by the base, followed by the insertion of CO2 to form the C-C bond. mdpi.com

Another advanced approach is the use of transition metal catalysts. mdpi.com Palladium(II)-catalyzed carboxylation of thiophene with CO2 proceeds through the formation of a σ-palladium complex resulting from deprotonation induced by palladium(II) acetate. mdpi.com This is followed by a nucleophilic attack on the weak electrophile CO2 to form the C-C bond in the form of a metal carboxylate. mdpi.com Density functional theory (DFT) calculations suggest that the CO2 insertion step is the rate-determining step for the entire reaction process. mdpi.com

Table 1: Summary of Reaction Results for Thiophene Carboxylation This table summarizes the feasibility of direct thiophene carboxylation as a function of temperature and the salts used in a solvent-free system.

| Entry | Carbonate | Co-salt | Temperature (°C) | Product(s) |

| 1 | Cs2CO3 | Cesium Acetate | 200 | Thiophene-2-carboxylate |

| 2 | Cs2CO3 | Cesium Acetate | 220 | Thiophene-2,5-dicarboxylate |

| 3 | Cs2CO3 | Cesium Pivalate | - | Best reaction effect |

| 4 | K2CO3 | Potassium Pivalate | - | Effective carboxylation |

Data sourced from MDPI study on carboxylate-assisted carboxylation. mdpi.com

Once the carboxylic acid functionality is installed, it can be converted to an ester. Esterification of thiophene-2-carboxylic acid derivatives can be achieved through several catalytic methods. The classic Fischer esterification involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen halide. google.commasterorganicchemistry.com The equilibrium of this reversible reaction can be shifted toward the product by removing water, for instance, through azeotropic distillation. google.comyoutube.com

More advanced catalytic systems have also been developed. A notable system utilizes Vanadium (V), Iron (Fe), or Molybdenum (Mo) containing catalysts for the synthesis of 2-thiophenecarboxylic acid esters. semanticscholar.orgresearchgate.net In one method, thiophenes react with a CCl4–CH3OH–catalyst system to produce the corresponding methyl esters in good yields. semanticscholar.org The proposed mechanism involves the oxidation of methanol (B129727) by tetrachloromethane to form methyl hypochlorite (B82951) and formaldehyde. semanticscholar.org The thiophene then undergoes oxymethylation, and the resulting 2-oxymethylthiophene is oxidized to 2-thiophenecarboxylic acid, which is subsequently esterified in the presence of excess methanol. semanticscholar.org The catalysts of choice for this reaction are VO(acac)2, Fe(acac)3, and Mo(CO)6, with the yield being dependent on the catalyst concentration. semanticscholar.org

Another route to ester formation is to first convert the carboxylic acid to a more reactive derivative, such as a thiophene-2-carbonyl halide (e.g., chloride or bromide). google.com This is typically done by reacting the acid with thionyl chloride. google.com The resulting acid chloride can then readily react with an alcohol, often in the presence of a base like triethylamine (B128534), to form the desired ester. google.com

Table 2: Yields of Methyl 2-thiophenecarboxylate with Different Catalysts This table shows the product yield for the reaction of thiophene with the CCl4–CH3OH system using various catalysts.

| Catalyst | Catalyst Concentration (mol. % re: thiophene) | Temperature (°C) | Time (h) | Yield (%) |

| VO(acac)2 | 0.1 | 175 | 5 | 25 |

| VO(acac)2 | 0.2 | 175 | 5 | 31 |

| VO(acac)2 | 1.0 | 175 | 5 | 45 |

| Mo(CO)6 | 1.0 | 175 | 5 | - |

| Fe(acac)3 | 1.0 | 175 | 5 | - |

Data sourced from ARKIVOC study on catalyst systems. semanticscholar.org

Emerging Synthetic Routes and Green Chemistry Principles

Modern organic synthesis places a strong emphasis on the development of environmentally friendly or "green" methods. eurekaselect.com For the synthesis of thiophene derivatives, this includes the use of greener solvents, microwave-assisted synthesis, and the development of one-pot procedures to increase efficiency and reduce waste. researchgate.netnih.govnih.gov

The direct carboxylation of thiophenes using CO2 as a C1 source is a prime example of a green synthetic route, as it utilizes an abundant and non-toxic reagent while promoting atom economy. researchgate.netmdpi.com Similarly, solvent-free reaction conditions, such as those used in the carbonate-mediated carboxylation, align with green chemistry principles by eliminating hazardous organic solvents. mdpi.comeurekaselect.com

Microwave-assisted synthesis is another emerging technique that can accelerate reactions and improve yields for thiophene derivatives. nih.govnih.gov For instance, the synthesis of imidazole-based pyrimidine (B1678525) hybrids has been successfully achieved using microwave irradiation in water, an eco-friendly solvent. nih.gov This approach significantly reduces reaction times compared to conventional heating methods. nih.gov

The development of novel, one-pot cascade reactions also represents a move toward greener synthesis. researchgate.net These procedures, which form multiple chemical bonds in a single operation without isolating intermediates, reduce the consumption of solvents and reagents, and minimize waste generation. researchgate.net For example, multicomponent reactions to produce thiophene derivatives under solvent-free conditions at room temperature have been reported, offering a simple and high-yield green procedure. researchgate.net

Reactivity and Reaction Mechanisms of 5 Iodothiophene 2 Carboxylic Acid

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene (B151609). However, the directing effects of the substituents on 5-iodothiophene-2-carboxylic acid play a crucial role in determining the position of substitution. The carboxylic acid group is a deactivating group and a meta-director, while the iodine atom is a deactivating but ortho-, para-director. In this 2,5-disubstituted thiophene, the positions available for substitution are C3 and C4. The electron-withdrawing nature of the carboxylic acid at position 2 deactivates the ring, particularly at the adjacent C3 position. Conversely, the iodine at position 5 also deactivates the ring but would direct incoming electrophiles to its ortho-position, which is C4. Therefore, electrophilic substitution is expected to occur preferentially at the C4 position.

Reactions such as nitration, halogenation, and Friedel-Crafts acylation are characteristic electrophilic substitution reactions. For instance, the nitration of a similar compound, 5-chlorothiophene-2-carboxylic acid, has been shown to yield the 5-chloro-4-nitrothiophene-2-carboxylic acid, supporting the predicted regioselectivity at the C4 position sigmaaldrich.com. Similarly, Friedel-Crafts acylation of thiophene typically occurs at the 2-position, but in a 2,5-disubstituted thiophene, the reaction would be directed to one of the vacant positions, influenced by the electronic effects of the existing substituents farmaciajournal.comlibretexts.org.

Nucleophilic Aromatic Substitution Involving the Iodine Moiety

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur when the ring is substituted with strong electron-withdrawing groups rsc.org. In this compound, the electron-withdrawing carboxylic acid group at the 2-position can facilitate nucleophilic attack at the C5 position, leading to the displacement of the iodide ion.

The reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the iodine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the iodide leaving group restores the aromaticity of the thiophene ring. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. While direct displacement of the iodine by common nucleophiles might require harsh conditions, copper-catalyzed nucleophilic substitution reactions can provide a milder alternative. For instance, copper-catalyzed reactions have been employed for the nucleophilic substitution of ethynylthiophene esters with a variety of nucleophiles, including amines, thiols, and alkoxides, demonstrating the feasibility of such transformations on the thiophene scaffold masterorganicchemistry.com. The azide (B81097) ion (N₃⁻) is also a potent nucleophile that can participate in SN2 and nucleophilic acyl substitution reactions, and in some cases, can be used for the synthesis of nitrogen-containing heterocyclic compounds nih.govmasterorganicchemistry.com.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound is a key functional handle that allows for a variety of transformations, most notably the formation of esters and amides. These derivatives are important intermediates in the synthesis of more complex molecules.

Esterification Reactions

Esterification of this compound can be readily achieved through the Fischer-Speier esterification method. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid chemguide.co.ukyoutube.comresearchgate.netnih.gov. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or the water formed during the reaction is removed chemguide.co.uk.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester chemguide.co.uk. A variety of alcohols, from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex ones, can be used to synthesize a range of esters researchgate.netnih.gov. For example, the esterification of 5-bromothiophene-2-carboxylic acid with amyl alcohol has been reported to proceed in good yield using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) libretexts.org.

Table 1: Examples of Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Product | Reference(s) |

| Ethanoic acid | Ethanol | Sulfuric Acid | Ethyl ethanoate | researchgate.net |

| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol | DCC, DMAP | Pentyl 5-bromothiophene-2-carboxylate | libretexts.org |

| General Carboxylic Acid | General Alcohol | Acid Catalyst | Ester | chemguide.co.ukyoutube.com |

Amide Bond Formation and Derivatization Strategies

The carboxylic acid moiety of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP) rsc.orglibretexts.org.

The mechanism of amide bond formation using these coupling reagents involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide (B86325). This intermediate is then readily attacked by the amine nucleophile to form the amide bond, with the carbodiimide being converted to a urea (B33335) byproduct libretexts.org. A study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides utilized titanium tetrachloride (TiCl₄) to mediate the condensation of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine libretexts.org. This highlights that various methodologies can be employed for the synthesis of amides from halothiophenecarboxylic acids.

Table 2: Reagents for Amide Bond Formation from Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagent/Mediator | Product | Reference(s) |

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl₄ | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | libretexts.org |

| General Carboxylic Acid | General Amine | DCC | Amide | libretexts.org |

| General Carboxylic Acid | General Amine | EDC, HOBt/DMAP | Amide | rsc.org |

Cross-Coupling Reactions of the Aryl Iodide

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate nih.gov. This compound and its derivatives are excellent substrates for this reaction, enabling the introduction of various aryl and heteroaryl groups at the 5-position of the thiophene ring.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst nih.gov. A base is required to activate the organoboron reagent for the transmetalation step.

Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of halogenated thiophenes with a variety of aryl and heteroaryl boronic acids. For example, 5-bromothiophene-2-carboxylic acid derivatives have been coupled with different arylboronic acids to synthesize a range of 5-arylthiophene-2-carboxylic acid derivatives libretexts.org. Similarly, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been successfully coupled with various aryl boronic acids nih.gov. These examples underscore the utility of the Suzuki-Miyaura reaction in functionalizing the thiophene core. The iodo-analogue, this compound, is expected to be even more reactive than its bromo counterpart in these coupling reactions.

Table 3: Examples of Suzuki-Miyaura Coupling with Halogenated Thiophenes

| Thiophene Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Product | Reference(s) |

| Pentyl 5-bromothiophene-2-carboxylate | Various arylboronic acids | Pd(PPh₃)₄ | - | Pentyl 5-arylthiophene-2-carboxylates | libretexts.org |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various aryl/heteroaryl boronic acids/pinacol esters | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | libretexts.org |

| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophenes | nih.gov |

Sonogashira Coupling Applications

The Sonogashira reaction is a powerful and widely used cross-coupling method in organic synthesis for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne. researchgate.netlibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The versatility of the Sonogashira coupling makes it a valuable tool for the derivatization of heterocyclic compounds like this compound.

The reaction facilitates the introduction of various substituted alkyne moieties at the 5-position of the thiophene ring. The general scheme involves the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH).

Detailed research has demonstrated the application of Sonogashira coupling to synthesize a variety of 5-alkynylthiophene-2-carboxylic acid derivatives. For instance, coupling reactions with different terminal alkynes can introduce aryl, silyl, or alkyl substituents. The reaction conditions are generally mild, often proceeding at room temperature to moderate temperatures, and are tolerant of the carboxylic acid functional group.

A notable application includes the synthesis of ynones through what is known as the acyl Sonogashira reaction. This involves the coupling of an acyl chloride with a terminal alkyne. mdpi.com In the context of this compound, the carboxylic acid can be converted to the more reactive acyl chloride, which then undergoes Sonogashira coupling. This approach has been utilized to prepare various heteroaryl ynones. mdpi.com

The efficiency and outcome of the Sonogashira coupling can be influenced by the choice of catalyst, base, and solvent. Recent advancements have also explored copper-free Sonogashira reactions to circumvent issues related to the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Triethylamine | 5-(Alkynyl)thiophene-2-carboxylic acid |

| 5-Iodothiophene-2-carbonyl chloride | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 5-(Phenylethynyl)thiophene-2-carbonyl chloride |

Stille Coupling with Thiophene Derivatives

The Stille coupling is another fundamental palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its tolerance of a wide array of functional groups, and the stability of the organostannane reagents to air and moisture. thermofisher.com

In the context of this compound, the Stille coupling provides a method to introduce various organic substituents at the 5-position of the thiophene ring. The reaction involves the coupling of this compound with an organostannane reagent (R-Sn(Alkyl)₃) in the presence of a palladium catalyst.

A common application is the coupling with other thiophene derivatives, leading to the formation of bithiophene structures. For example, reacting this compound with a stannylated thiophene, such as 2-(tributylstannyl)thiophene, in the presence of a palladium catalyst like Pd(PPh₃)₄, yields a 2,2'-bithiophene (B32781) derivative. The reaction conditions are generally mild, and the carboxylic acid group on the starting material remains intact. thermofisher.com

The mechanism of the Stille reaction involves a catalytic cycle comprising oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to give the coupled product and regenerate the catalyst. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | 5'-(Carboxy)-2,2'-bithiophene |

| This compound | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | Polymer/Oligomer containing thiophene-2-carboxylic acid units |

Cyclization and Annulation Reactions

Iodocyclization reactions are a class of cyclization reactions where an iodine atom is incorporated into the cyclic product. These reactions are useful for the synthesis of various iodine-containing heterocyclic compounds. In the context of derivatives of this compound, the reactivity of the molecule can be harnessed to construct fused heterocyclic systems.

While direct iodocyclization of this compound itself is less common, its derivatives, synthesized through reactions like Sonogashira coupling, can undergo subsequent cyclization reactions. For example, a 5-alkynylthiophene-2-carboxylic acid derivative, prepared via Sonogashira coupling, can be subjected to iodocyclization conditions. This typically involves treatment with an iodine source, such as iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a base.

The reaction proceeds through the electrophilic addition of iodine to the alkyne, followed by intramolecular nucleophilic attack by the carboxylate or another suitably positioned nucleophile. This results in the formation of a fused ring system, such as a thieno[3,2-b]pyran-5-one derivative, with an iodine atom incorporated on the newly formed ring.

These fused heterocyclic structures are of interest in medicinal chemistry and materials science. The specific outcome of the cyclization can be influenced by the substrate structure, the iodine source, and the reaction conditions.

Photochemical Reactivity and Transformations

The photochemical reactivity of iodo-substituted aromatic and heteroaromatic compounds often involves the homolytic cleavage of the carbon-iodine bond upon irradiation with ultraviolet (UV) light. This process generates an aryl radical and an iodine radical, which can then participate in a variety of subsequent reactions.

For this compound, UV irradiation can induce the cleavage of the C-I bond, leading to the formation of a 5-thienyl-2-carboxylic acid radical. The fate of this radical intermediate depends on the reaction conditions, particularly the nature of the solvent and the presence of any radical trapping agents.

In the absence of specific trapping agents, the thienyl radical can undergo a number of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to the formation of thiophene-2-carboxylic acid.

Dimerization: Two thienyl radicals can couple to form a bithiophene derivative.

Reaction with other molecules: The radical can react with other molecules present in the reaction mixture.

The study of the photochemical reactivity of this compound is important for understanding its stability under UV light and for developing new synthetic methodologies based on the photogenerated radical intermediates. These photochemical transformations can provide alternative routes to derivatives that may be difficult to access through traditional thermal reactions.

Computational and Theoretical Investigations of 5 Iodothiophene 2 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in predicting various chemical properties and explaining experimental observations.

Electronic Properties and Reactivity Predictions

DFT calculations have been employed to explore the electronic properties of thiophene-based compounds, including derivatives of 5-Iodothiophene-2-carboxylic acid. mdpi.comnih.gov These studies typically involve the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the electronic behavior and reactivity of a molecule. mdpi.com

For a series of thiourea (B124793) derivatives of 2-thiophene carboxylic acid, including an iodo-substituted compound, DFT calculations revealed important trends in their electronic properties. The energies of the HOMO and LUMO, and the resulting energy gap (ΔE), are critical descriptors of reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

In a study of halogenated thiourea derivatives of 2-thiophene carboxylic acid, the reactivity was found to be influenced by the electronegativity of the attached halogen. researchgate.net The electrophilicity index (ω), which measures the ability of a molecule to accept electrons, was also calculated. A higher electrophilicity index corresponds to a lower LUMO energy. researchgate.net

| Descriptor | 3-I Derivative (eV) |

| E(HOMO) | -0.192689 |

| E(LUMO) | -0.110981 |

| Band Gap (ΔE) | 0.081708 |

| Electronegativity (χ) | 0.151835 |

| Chemical Hardness (η) | 0.040854 |

| Chemical Softness (S) | 12.238948 |

| Electrophilicity (ω) | 0.281786 |

Table 1: Calculated electronic properties for a thiourea derivative of 2-thiophene carboxylic acid with an iodine substituent. Data sourced from a DFT study. researchgate.net

The distribution of HOMO and LUMO orbitals provides further insight. For thiophene-2-carboxamide derivatives, the HOMO orbitals are typically distributed over the π-orbitals of the thienyl, phenyl, and amide groups, while the LUMO is often localized on the 2-carboxamide (B11827560) phenyl thiophene (B33073) substituent. nih.gov

Reaction Mechanism Elucidation

DFT studies are also valuable for elucidating reaction mechanisms. For instance, in the context of thiophene carboxylic acids, DFT has been used to understand the differential reactivity of isomers. nih.gov Such studies can explore the conformational landscape of the molecule and identify low-energy conformers that may be more reactive. nih.gov For thiophene-2-carboxylic acid, a conformer with an internal hydrogen bond to the thiophene sulfur atom has been proposed to polarize the carboxylic acid function, thereby enhancing its reactivity towards nucleophiles. nih.gov

Computational studies on the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid have also been performed to understand the synthesis of various derivatives. nih.govindexacademicdocs.org These types of studies can provide insights into the transition states and energy barriers of the reaction pathway, although specific mechanistic studies on this compound are not widely reported.

Molecular Modeling and Dynamics Simulations

Structure-Reactivity Relationships from Computational Data

Computational data, particularly from DFT, allows for the establishment of structure-reactivity relationships. By analyzing a series of related compounds, trends can be identified that correlate structural features with reactivity. For example, in a series of 5-phenylthiophenecarboxylic acid derivatives, quantitative structure-activity relationship (QSAR) models have been developed to correlate various calculated descriptors with their anti-rheumatic activity. nih.gov These descriptors can include sterimol parameters, electronic interaction energies, and various topological and 3D-MoRSE descriptors. nih.gov

In the case of halogenated derivatives of 2-thiophene carboxylic acid, the nature of the halogen atom has a direct impact on the electronic properties and, consequently, the reactivity of the molecule. researchgate.net The electronegativity and size of the iodine atom in this compound are expected to significantly influence its reactivity profile compared to other halogenated analogues.

Quantum Chemical Calculations on Molecular Orbitals

Quantum chemical calculations provide a detailed description of the molecular orbitals of a compound. The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of these studies. researchgate.netscilit.com

The HOMO is the orbital from which an electron is most likely to be donated, and its energy is related to the ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity. The energy and spatial distribution of these orbitals determine the sites of electrophilic and nucleophilic attack.

In studies of thiophene derivatives, the HOMO is often found to be delocalized over the thiophene ring and the carboxylic acid group, while the LUMO distribution can vary depending on the substituents. nih.govresearchgate.net For thiophene-2-carboxylic acid, Hartree-Fock calculations have shown a profound difference in the delocalization of the LUMO compared to DFT methods, highlighting the importance of the chosen computational approach. nih.gov The presence of the iodine atom in the 5-position is expected to significantly perturb the energies and localizations of the molecular orbitals of the thiophene ring.

Spectroscopic Analysis in the Structural Elucidation and Characterization of 5 Iodothiophene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number, environment, and connectivity of hydrogen atoms in a molecule. In 5-iodothiophene-2-carboxylic acid, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. libretexts.org For instance, in a DMSO-d₆ solvent, the carboxylic acid proton of a similar thiophene derivative was observed as a broad singlet at 12.90 ppm. rsc.org

The protons on the thiophene ring itself are subject to the electronic effects of the iodine and carboxylic acid substituents. These substituents influence the electron density around the ring protons, thereby affecting their chemical shifts. The coupling between adjacent protons on the thiophene ring provides valuable information about their relative positions.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insights into the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears at a downfield chemical shift, typically in the range of 160-180 ppm. libretexts.orglibretexts.org The carbon atoms of the thiophene ring have chemical shifts that are influenced by the iodine and carboxylic acid substituents. The carbon atom bonded to the iodine (C5) will experience a significant upfield shift due to the heavy atom effect of iodine. A study on substituted thiophene-2-carboxylic acids showed that the chemical shifts of the ring carbons can be analyzed to understand the electronic contributions of the substituents. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carboxylic acid and thiophene functionalities. The most prominent and diagnostic feature is the broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 2500-3300 cm⁻¹. libretexts.orgpressbooks.pub This broadness is a result of hydrogen bonding between the carboxylic acid molecules. libretexts.orgorgchemboulder.com

Another key absorption is the strong C=O (carbonyl) stretching vibration, which for a carboxylic acid is usually found between 1710 and 1760 cm⁻¹. pressbooks.pub Conjugation with the thiophene ring can lower this frequency. pressbooks.pub The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region of the spectrum. The thiophene ring itself will exhibit C-H and C=C stretching vibrations, as well as ring stretching and bending modes.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. beilstein-journals.org

The fragmentation pattern observed in the mass spectrum provides further structural information. A common fragmentation pathway for carboxylic acids involves the loss of the hydroxyl group (-OH) followed by the loss of carbon monoxide (CO) to form a thiophenyl cation. Another characteristic fragmentation is the cleavage of the C-C bond between the thiophene ring and the carboxylic acid group, leading to the formation of an acylium ion. libretexts.orgpitt.edu The presence of iodine, with its characteristic isotopic pattern, can also be observed in the mass spectrum, further confirming the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, often to four or more decimal places, HRMS allows for the unambiguous determination of the molecular formula.

For this compound, the theoretical exact mass is calculated to be 253.88985 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical figure, thereby confirming the presence and number of carbon, hydrogen, iodine, oxygen, and sulfur atoms in the molecule. This level of precision is critical in distinguishing between isomers and compounds with similar nominal masses.

Table 1: Theoretical Elemental Composition and Mass Data for this compound

| Property | Value |

| Molecular Formula | C5H3IO2S |

| Molecular Weight | 254.05 g/mol |

| Exact Mass | 253.88985 Da |

Data sourced from PubChem CID 12586613. nih.gov

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural insights through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. chemguide.co.uk

Table 2: Expected Prominent Fragments in the Mass Spectrum of this compound

| Fragment | Mass Loss (Da) | Description |

| [M - OH]+ | 17 | Loss of a hydroxyl radical |

| [M - COOH]+ | 45 | Loss of a carboxyl radical |

This table is based on general fragmentation patterns of carboxylic acids. libretexts.orgyoutube.com

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Derivatized Carboxylic Acids

The analysis of carboxylic acids by Liquid Chromatography-Mass Spectrometry (LC-MS) can sometimes be challenging due to their polarity, which can lead to poor retention on reversed-phase columns and inefficient ionization. nih.gov To overcome these limitations, chemical derivatization is often employed. ddtjournal.comresearchgate.net This process modifies the carboxylic acid group, typically making the molecule less polar and enhancing its ionization efficiency, leading to significantly improved sensitivity in LC-ESI-MS/MS analysis. mdpi.comnih.gov

Derivatization reagents can be chosen to introduce a permanently charged group or a group that is readily ionizable in the positive ion mode of ESI-MS. nih.gov For example, derivatization can convert the carboxylic acid into an ester or an amide. ddtjournal.com Tandem mass spectrometry (MS/MS) of these derivatives can then be used for selective and sensitive quantification. The fragmentation of the derivatized molecule often yields characteristic product ions that can be monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, further enhancing specificity and sensitivity. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule. libretexts.org

Thiophene and its derivatives exhibit characteristic UV absorption spectra. nii.ac.jp The presence of the thiophene ring, a conjugated system, along with the carboxylic acid group and the iodine atom, will influence the electronic transitions and thus the λmax of this compound. The conjugation between the thiophene ring and the carbonyl group of the carboxylic acid is a key factor determining the position of the absorption bands. nii.ac.jp Generally, increased conjugation leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. libretexts.org For comparison, thiophene-2-carboxylic acid has a reported UV-Vis spectrum. spectrabase.com The introduction of the iodo-substituent on the thiophene ring is expected to cause a shift in the absorption maximum.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. While the crystal structure of this compound itself may not be readily available in the searched literature, the analysis of its derivatives provides crucial structural information. nih.govfigshare.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This data allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. mdpi.commdpi.com Key information obtained from X-ray crystallography includes bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com For derivatives of this compound, this technique would confirm the connectivity of the atoms, the planarity of the thiophene ring, and the conformation of the carboxylic acid group relative to the ring. In studies of related thiophene derivatives, X-ray diffraction has been used to confirm the molecular structures proposed by other spectroscopic methods. figshare.comresearchgate.net

Applications of 5 Iodothiophene 2 Carboxylic Acid in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

In organic synthesis, compounds that serve as fundamental starting materials for the construction of more elaborate molecules are referred to as building blocks. scbt.com 5-Iodothiophene-2-carboxylic acid exemplifies such a building block due to its inherent reactivity and structural features. The carboxylic acid group can readily participate in reactions such as esterification and amidation, while the carbon-iodine bond on the thiophene (B33073) ring is a key site for carbon-carbon bond formation, most notably through cross-coupling reactions. wikipedia.orgrsc.org

The versatility of aromatic carboxylic acids as building blocks is well-established in the design of complex structures like coordination polymers and metal-organic frameworks. mdpi.comresearchgate.net The principles of using functionalized heterocycles extend to the synthesis of a vast range of organic molecules. The thiophene core itself is a desirable structural motif, and the ability to introduce substituents at specific positions via the iodo- and carboxyl- groups makes this compound a strategic component for creating diverse and complex molecular architectures. scbt.com

Precursor for Optoelectronic Materials

The field of materials science has seen significant advancements through the use of thiophene-based compounds, particularly in the development of materials for electronic and optoelectronic applications. evitachem.com Thiophene derivatives are instrumental in creating organic semiconductors, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Conjugated polymers, characterized by a backbone of alternating single and double bonds, possess unique electronic properties that make them suitable for use in electronic devices. Polythiophenes are a prominent class of conjugated polymers, and their properties can be finely tuned by introducing various functional groups. rsc.org

This compound serves as an important precursor in this context. The iodine atom provides a reactive handle for polymerization, often through metal-catalyzed cross-coupling reactions, to form the polymer backbone. rsc.org The carboxylic acid group, or its ester derivatives, can fulfill several roles: it can improve the solubility and processability of the resulting polymer and influence the material's electronic energy levels. d-nb.infosigmaaldrich.com For instance, post-polymerization modification to introduce carboxylic acid groups onto a polythiophene backbone has been shown to raise the polymer's ionization potential and alter its analyte detection capabilities in mass spectrometry applications. d-nb.info The synthesis of functionalized poly(3,4-propylenedioxythiophene) (PProDOT) derivatives, including those with carboxylic acid functionalities (ProDOT-COOH), has been explored for applications such as supercapacitors. researchgate.net

Intermediate in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs. nih.govnih.gov Its ability to act as a bioisostere for a phenyl ring, coupled with its distinct electronic properties and potential for diverse interactions with biological targets, has made it an attractive component in drug design. nih.gov Halogenated thiophene carboxylic acids, such as this compound and its analogs, are key intermediates in the synthesis of these therapeutic agents. For example, the closely related 5-chlorothiophene-2-carboxylic acid is a crucial intermediate for the synthesis of the widely used anticoagulant, Rivaroxaban. google.com

The synthesis of biologically active compounds is a cornerstone of medicinal chemistry, aimed at creating new molecules to treat diseases. nih.govnih.gov this compound is a valuable starting material for generating novel compounds with potential therapeutic effects. Through reactions at its two functional sites, a diverse library of derivatives can be synthesized and screened for biological activity. nih.govcea.fr A study on the synthesis of thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid, an analog of the iodo compound, yielded molecules with spasmolytic activity. nih.gov This highlights the utility of such scaffolds in generating compounds with specific biological functions.

Thiophene derivatives have a proven track record in the development of anti-inflammatory and antimicrobial drugs. nih.gov Notable examples of thiophene-based anti-inflammatory drugs include Suprofen and Tiaprofenic acid. nih.govnih.gov

In the realm of antimicrobial agents, the thiophene nucleus is a key component of many compounds under investigation.

Research has shown that hydrazone derivatives containing a 5-nitrothien-2-yl fragment, synthesized from related pyrrolidine (B122466) carboxylic acids, exhibit potent antibacterial activity, in some cases surpassing control antibiotics against strains like S. aureus and E. coli. nih.gov

Another study identified a thiophene-2-carboxylic acid derivative, 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid, as an inhibitor of bacterial capsule formation in uropathogenic E. coli. nih.gov

The synthesis of novel 5-oxopyrrolidine derivatives bearing a 5-nitrothiophene substituent resulted in a compound with promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov

Furthermore, studies on 2-thiophene carboxylic acid thioureides have demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi. researchgate.net

These findings underscore the importance of the thiophene carboxylic acid scaffold as a platform for discovering and developing new agents to combat inflammatory conditions and infectious diseases. mdpi.com

| Derivative Class | Target Organism/Condition | Notable Activity | Reference |

| Thiophene-based Hydrazones | S. aureus, E. coli | Potent antibacterial, biofilm disruption | nih.gov |

| Substituted Thiophene-2-carboxylic acid | Uropathogenic E. coli | Inhibits bacterial capsule formation | nih.gov |

| 5-Oxopyrrolidine-5-nitrothiophene | Multidrug-resistant S. aureus | Selective antimicrobial activity | nih.gov |

| Thiophene-based Drugs | Inflammation | Anti-inflammatory agents (Suprofen) | nih.gov |

Beyond anti-inflammatory and antimicrobial applications, the this compound scaffold is relevant to the synthesis of a broad spectrum of therapeutic agents. The thiophene core is present in drugs across various therapeutic categories, including:

Anticancer agents such as Raltitrexed and OSI-930. nih.gov

Antipsychotics like Olanzapine. nih.gov

Antiplatelet drugs including the blockbuster Clopidogrel and Ticlopidine. nih.gov

Anticoagulants , with the intermediate for Rivaroxaban being a prime example. google.com

The synthesis of these complex therapeutic molecules often involves multi-step processes where halogenated thiophenes serve as key intermediates, allowing for the strategic introduction of other molecular fragments to achieve the desired biological activity. nih.govresearchgate.net

Agrochemical Applications

The thiophene-2-carboxylic acid scaffold is a key structural motif in the development of various agrochemicals. While direct applications of this compound are not extensively documented in publicly available research, the broader class of halogenated thiophene-2-carboxylic acid derivatives has been the subject of significant investigation for its utility in crop protection. These compounds have shown promise as herbicides and as intermediates in the synthesis of insecticides.

Research into herbicidal applications has demonstrated that derivatives of thiophene-2-carboxylic acid are effective in controlling unwanted plant growth. A United States patent, for instance, describes a range of thiophene-2-carboxylic acid derivatives with various substituents, including halogens, as potent herbicides. google.com The patent highlights the efficacy of compounds such as 4,5-dibromothiophene-2-carboxylic acid and 3,4,5-trichlorothiophene-2-carboxylic acid in managing undesirable vegetation. google.com These findings suggest that the presence of halogen atoms on the thiophene ring is crucial for the observed herbicidal activity. Carboxylic acids and their derivatives have been instrumental in the development of herbicides over the past seven decades, targeting a wide array of biological pathways in plants. nih.govresearchgate.net The general herbicidal utility of this class of compounds indicates a potential role for this compound derivatives in this domain.

In addition to herbicidal activity, halogenated 2-thiophenecarboxylic acid derivatives serve as essential building blocks for the synthesis of complex insecticides. researchgate.net For example, research has focused on creating halogenated thiophene precursors for a new family of 1,2,4-triazole (B32235) insecticides. researchgate.net These insecticides have demonstrated selective activity against common agricultural pests. researchgate.net The synthesis of these agrochemicals often involves the introduction of a carboxylic acid functionality onto a halogenated thiophene ring, which is then further modified. researchgate.net Given the established role of chloro and bromo analogs in this field, it is plausible that this compound could serve as a valuable intermediate for the development of novel insecticides, leveraging the unique reactivity of the iodine substituent.

The following table provides examples of halogenated thiophene-2-carboxylic acid derivatives and their documented or potential roles in agrochemical applications.

| Compound Name | Application/Potential Application | Reference |

| 4,5-dibromothiophene-2-carboxylic acid | Herbicide | google.com |

| 3,4,5-trichlorothiophene-2-carboxylic acid | Herbicide, Insecticide Intermediate | google.comresearchgate.net |

| 5-chlorothiophene-2-carboxylic acid | Intermediate for Agrochemicals | google.comchemicalbook.comgoogle.com |

| This compound | Potential Herbicide/Insecticide Intermediate | Inferred from analogs |

Role in Dye and Pigment Synthesis

Thiophene-containing compounds are a significant class of heterocyclic systems used in the synthesis of a wide variety of dyes and pigments. researchgate.netsapub.org The thiophene ring is a versatile component in chromophores, often contributing to the brightness and color depth of the final dye. researchgate.net While direct use of this compound in dye synthesis is not prominently featured in the literature, its structure suggests it can serve as a valuable precursor for creating various colorants, particularly azo dyes.

Azo dyes, which contain the characteristic -N=N- azo group, represent the largest and most important class of commercial dyes. cuhk.edu.hknih.gov Their synthesis typically involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich coupling component. cuhk.edu.hkunb.ca Thiophene derivatives, especially 2-aminothiophenes, are frequently used as the amine component in the diazotization step. researchgate.netnih.gov This leads to the formation of dyes with a range of colors, including reds, blues, and violets, which often exhibit good fastness properties on synthetic fibers like polyester. researchgate.netsapub.org

To be utilized in this context, this compound would likely first undergo a chemical transformation to introduce an amino group onto the thiophene ring, converting it into a suitable precursor for diazotization. The presence of the iodine atom offers a reactive site for further functionalization, potentially allowing for the synthesis of more complex and novel dye structures.

The general structure of thiophene-based azo dyes and their synthesis are outlined below:

| Dye Class | General Synthesis | Role of Thiophene Derivative |

| Azo Dyes | Diazotization of an aminothiophene followed by coupling with a suitable aromatic compound. | The aminothiophene serves as the precursor to the diazonium salt, a key intermediate in azo dye formation. |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Functionalization

The functionalization of the 5-iodothiophene-2-carboxylic acid scaffold is a key area for future research, with a focus on developing more efficient, selective, and sustainable catalytic systems. The molecule's carbon-iodine (C-I) bond is primed for cross-coupling reactions, while the carbon-hydrogen (C-H) bonds on the thiophene (B33073) ring present opportunities for direct functionalization.

Future efforts will likely concentrate on moving beyond traditional palladium-catalyzed reactions to more abundant and less toxic 3d transition metals like iron, cobalt, and nickel. snnu.edu.cn These catalysts are not only more cost-effective but can also offer unique reactivity and selectivity. Research into iron-catalyzed aerobic oxidative functionalization, for example, could provide environmentally friendly pathways to new N-heterocycles derived from the thiophene core. rsc.org

Another promising avenue is the development of cooperative catalytic systems. The combination of a transition metal catalyst with a chiral carboxylic acid or another organocatalyst could enable enantioselective C-H functionalization, a highly sought-after transformation in medicinal chemistry. snnu.edu.cn Ruthenium-based catalysts have already shown promise in the direct arylation of arenes, where the presence of a carboxylic acid directing group can be beneficial, suggesting a potential for intramolecular and intermolecular functionalization of the thiophene ring. mdpi.com

| Catalytic System | Target Reaction | Potential Outcome |

| Iron or Cobalt-based catalysts | C-H Alkylation/Arylation | Lower cost, reduced toxicity, and novel selectivity for functionalizing the C3/C4 positions. |

| Dual Metal/Photoredox Catalysis | Decarboxylative Coupling | Mild reaction conditions for coupling the carboxylic acid moiety with various partners. |

| Chiral Ruthenium/Iridium Complexes | Asymmetric C-H Functionalization | Synthesis of enantiopure derivatives for pharmaceutical applications. snnu.edu.cn |

| Immobilized Catalysts | Heterogeneous Cross-Coupling | Enhanced catalyst recyclability and suitability for continuous flow processes. |

Exploration of Biological and Pharmaceutical Activities of New Derivatives

Thiophene-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The carboxylic acid group is a crucial component in many drugs, often acting as a key part of the pharmacophore responsible for binding to biological targets. researchgate.netwiley-vch.de Future research should systematically explore the pharmaceutical potential of novel derivatives synthesized from this compound.

A primary focus will be the synthesis of amide and ester libraries. The carboxylic acid moiety can be readily converted into amides, which are stable and can form crucial hydrogen bonds within enzyme active sites, providing a three-dimensional scaffold for optimal binding. wiley-vch.de By reacting this compound with a diverse range of amines and alcohols, novel compounds can be generated and screened for various biological activities. For instance, derivatives incorporating quinazolinone scaffolds, known for their broad pharmacological effects, could be targeted. mdpi.com

Furthermore, the iodine atom can be replaced through cross-coupling reactions to attach various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of potential drug candidates. These new derivatives could be evaluated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in anti-inflammatory drug discovery. nih.gov

| Derivative Class | Synthetic Strategy | Potential Biological/Pharmaceutical Activity |

| Amides and Peptidomimetics | Amide coupling with various amines | Anticancer, antibacterial, enzyme inhibitors (e.g., kinase inhibitors). researchgate.net |

| Esters and Prodrugs | Esterification with bioactive alcohols | Prodrugs with improved bioavailability, anti-inflammatory agents. wiley-vch.de |

| Biaryl Thiophenes | Suzuki/Stille coupling at the C5 position | Antifungal, antioxidant, potential as COX/LOX inhibitors. nih.gov |

| Fused Heterocyclic Systems (e.g., Thieno[3,2-b]pyridines) | Intramolecular cyclization reactions | Antiviral, neuroprotective agents. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and product consistency. researchgate.netnih.govpharmasalmanac.com Future research should focus on integrating the synthesis and modification of this compound into automated flow chemistry platforms.

Flow chemistry is particularly well-suited for handling reactions that are hazardous or require precise control over parameters like temperature and pressure. pharmasalmanac.com For example, organometallic reactions, such as lithiation followed by carboxylation with CO2 to synthesize the parent compound, could be performed more safely and efficiently in a continuous flow reactor. durham.ac.uk This approach enhances heat and mass transfer, reduces reaction times, and minimizes the generation of hazardous waste. researchgate.net

| Parameter | Batch Synthesis | Proposed Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours. mdpi.com |

| Safety | Handling of bulk reactive intermediates | Small reactor volumes and better heat dissipation significantly improve safety. pharmasalmanac.com |

| Scalability | Difficult, requires re-optimization | Achieved by running the system for longer durations ("scaling out"). |

| Process Control | Limited control over temperature/mixing gradients | Precise control over temperature, pressure, and residence time. researchgate.net |

| Product Purity | Often requires extensive purification | Higher purity due to better control, reducing the need for downstream processing. durham.ac.uk |

Advanced Materials Science Applications

The rigid, aromatic structure of the thiophene ring, combined with the versatile functional handles of the iodo and carboxylic acid groups, makes this compound a promising building block for advanced materials.

One significant area of future research is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). mit.edu The carboxylic acid group can coordinate with metal ions to form the nodes of the MOF, while the functionalized thiophene backbone constitutes the strut. The iodine atom can be used for post-synthetic modification, allowing for the introduction of new functionalities within the MOF pores to tailor their properties for applications in gas storage, separation, or catalysis. mit.edu

In the field of organic electronics, thiophene-based polymers are widely studied for their semiconducting properties. Future work could explore the polymerization of this compound derivatives. For instance, decarboxylative coupling or other cross-coupling reactions could be employed to create novel conjugated polymers. The electronic properties of these materials could be fine-tuned by modifying the side chains attached to the thiophene backbone, opening up applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors.

| Material Class | Role of this compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic linker/strut | Gas separation, heterogeneous catalysis, chemical sensing. mit.edu |

| Conjugated Polymers | Monomer unit | Organic solar cells, transistors, and light-emitting diodes. |

| Functionalized Surfaces/Monolayers | Anchoring group (via carboxylic acid) | Modified electrodes, biosensors, corrosion inhibitors. |

| Photosensitizers for Dyes | Core chromophore structure | Dye-sensitized solar cells (DSSCs), photodynamic therapy. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-iodothiophene-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A common approach involves halogenation of thiophene-2-carboxylic acid derivatives. For example, iodination may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of catalytic acids. Intermediates are typically characterized via H/C NMR (nuclear magnetic resonance), IR spectroscopy (to confirm carboxylic acid and C-I bonds), and mass spectrometry for molecular weight validation . Purity is assessed using HPLC or GC-MS, with reference to retention times of known standards.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Ventilation : Use fume hoods to minimize inhalation exposure, as the compound may release toxic decomposition products (e.g., sulfur oxides) under heating .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers, acids, or bases to prevent violent reactions .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in a cool (<25°C), dry environment in amber glass containers to prevent photodegradation. Ensure containers are sealed under inert gas (e.g., argon) to minimize oxidation. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life, with periodic FTIR or NMR analysis to detect decomposition .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Use a C18 column and acetonitrile/water mobile phase adjusted to pH 2.5 with trifluoroacetic acid.

- Spectroscopy : H NMR in DMSO-d6 resolves aromatic protons (δ 7.5–8.2 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm). IR peaks at ~1700 cm (C=O stretch) and 500–600 cm (C-I stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Fe(acac), Mo(CO)) in halogenation reactions. For example, Fe(acac) in CCl-CHOH systems has shown efficacy in thiophene iodination, with yields tracked via GC-MS .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance iodine solubility, while additives like acetic acid can protonate intermediates to stabilize reactive species.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the iodine atom’s σ-hole can be analyzed for Suzuki-Miyaura coupling potential.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMSO) may stabilize transition states via hydrogen bonding with the carboxylic acid group .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :